2-Methylbenzothiazole-6-boronic acid

Descripción general

Descripción

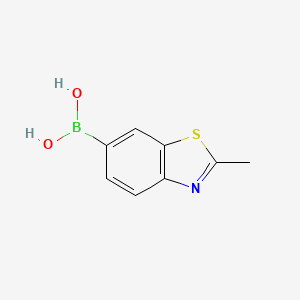

2-Methylbenzothiazole-6-boronic acid is a boronic acid derivative with the molecular formula C8H8BNO2S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzothiazole-6-boronic acid typically involves the reaction of 2-methylbenzothiazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a base (such as potassium carbonate), a palladium catalyst (like Pd(PPh3)4), and a solvent (such as toluene or ethanol) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbenzothiazole-6-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol are typically used.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes or boronate esters.

Substitution: Various arylated products depending on the coupling partner.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Boronic acids have been recognized for their role in the development of anticancer agents. The incorporation of the boronic acid moiety into drug candidates can enhance their selectivity and efficacy. For example, compounds like bortezomib, a proteasome inhibitor, have paved the way for further exploration of boronic acids in cancer therapy . The unique structure of 2-Methylbenzothiazole-6-boronic acid allows for modifications that can lead to novel anticancer agents with improved pharmacokinetic properties.

Antibacterial and Antiviral Properties:

Research indicates that boronic acids exhibit antibacterial and antiviral activities, making them valuable in developing new therapeutic agents. The reactivity of the boronic acid group facilitates interactions with biological targets, potentially leading to new treatments for infections .

Organic Synthesis

Suzuki-Miyaura Coupling:

this compound can be employed as a coupling partner in Suzuki-Miyaura reactions, a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The stability and reactivity of this boronic acid derivative make it an excellent candidate for such transformations .

Building Block for Drug Discovery:

As a versatile scaffold, this compound serves as a building block for synthesizing novel drug candidates. Its ability to undergo various chemical transformations allows researchers to explore new compounds with potential therapeutic activities.

Materials Science

Sensor Development:

Boronic acids have been investigated for their application in sensor technologies due to their ability to form reversible covalent bonds with diols. This property can be harnessed in developing sensors for detecting sugars and other biomolecules, which is essential in biomedical diagnostics .

Polymer Chemistry:

In polymer science, the incorporation of boronic acids into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity of Boronic Acids | Investigated the effects of various boronic acids on cancer cell lines | Demonstrated that derivatives like this compound exhibit significant cytotoxicity against specific cancer types |

| Development of Boron-Based Sensors | Explored the use of boronic acids in sensor technology | Found that sensors utilizing this compound showed high sensitivity to glucose detection |

Mecanismo De Acción

The mechanism of action of 2-Methylbenzothiazole-6-boronic acid, particularly in biological systems, involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in the treatment of conditions like Parkinson’s disease and depression .

Comparación Con Compuestos Similares

Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.

2-Aminobenzothiazole: A structurally similar compound with different functional groups, used in medicinal chemistry.

Benzothiazole-6-boronic acid: A closely related compound with similar applications in organic synthesis and material science.

Uniqueness: 2-Methylbenzothiazole-6-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable boronic ester linkages and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial applications .

Actividad Biológica

2-Methylbenzothiazole-6-boronic acid (CAS 866332-18-5) is a compound with significant biological activity, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool for researchers. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Target of Action

The primary target for this compound is the Suzuki–Miyaura cross-coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction involves two main processes: oxidative addition and transmetalation, where the boronic acid interacts with aryl halides to facilitate coupling reactions.

Mode of Action

In the context of biochemical pathways, this compound acts as a ligand for various enzymes, forming reversible covalent bonds with diols and other nucleophiles. This property is crucial for studying enzyme mechanisms and inhibition. The ability to form covalent bonds enables the compound to alter enzyme activity by binding to active sites or interacting with regulatory proteins.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It can modulate key signaling pathways by interacting with signaling molecules, affecting how cells respond to external stimuli.

- Gene Expression : The compound can influence gene expression by interacting with transcription factors, leading to changes in transcriptional activity.

- Metabolic Pathways : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its molecular weight (193.03 g/mol) and its stability under controlled conditions. Studies suggest that while it remains stable initially, prolonged exposure may lead to degradation, affecting its efficacy over time.

Transport and Distribution

The distribution of this compound within cells is influenced by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize in various compartments such as the nucleus or mitochondria, where it exerts its biological effects.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its function:

- Nuclear Localization : Interaction with transcription factors may occur here, influencing gene expression.

- Mitochondrial Targeting : Involvement in cellular metabolism and energy production is possible when localized to mitochondria.

Research Applications

This compound has diverse applications across various fields:

Chemistry

It serves as a building block in organic synthesis, particularly through Suzuki–Miyaura coupling reactions, facilitating the creation of complex organic molecules.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promise as a monoamine oxidase inhibitor, which could be relevant in treating neurodegenerative disorders.

Medicine

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes associated with neurodegenerative diseases. This positions it as a candidate for further drug development.

Industry

In industrial applications, this compound is utilized in developing advanced materials like polymers and sensors due to its ability to form stable boronic ester linkages.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibits monoamine oxidase enzymes in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

- Cell Proliferation Assays : In laboratory settings, long-term exposure to varying concentrations of this compound resulted in significant changes in cell proliferation rates and apoptosis markers in cultured neuronal cells.

- Tissue Staining Applications : The compound has been used successfully to stain amyloid-beta aggregates in human brain tissues from Alzheimer's patients, indicating its utility in studying neurodegenerative pathology .

Propiedades

IUPAC Name |

(2-methyl-1,3-benzothiazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTHDHCPCNNOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(S2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729122 | |

| Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866332-18-5 | |

| Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.